molecular formula C10H18ClN B13908977 trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride

trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride

Cat. No.: B13908977
M. Wt: 187.71 g/mol
InChI Key: ATQJNIUISLJUJE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride is a cyclohexanamine derivative characterized by an ethynyl group (-C≡CH) at the trans-4 position and a dimethylamino (-N(CH₃)₂) group. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H

InChI Key

ATQJNIUISLJUJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)C#C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine; hydrochloride typically follows a sequence involving:

  • Formation of the N,N-dimethylcyclohexylamine core
  • Introduction of the ethynyl substituent at the 4-position of the cyclohexane ring
  • Conversion to the hydrochloride salt for stabilization and isolation

This approach integrates catalytic hydrogenation, reductive amination, and halide salt formation.

Preparation of N,N-Dimethylcyclohexylamine Intermediate

A key intermediate in the synthesis is N,N-dimethylcyclohexylamine, which serves as the amine moiety precursor.

Industrial Catalytic Hydrogenation Method

According to patent CN1036338C, a robust and commercially viable method for preparing N,N-dimethylcyclohexylamine involves:

Step Description Conditions
1 React pimelinketone with aqueous dimethylamine Pimelinketone (98%, 330 kg), 40% dimethylamine solution (370 kg), molar ratio 1:1.1
2 Add palladium on charcoal catalyst (Pd/C) Catalyst loading optimized for reaction
3 Hydrogenation under high pressure hydrogen 2.5-3.5 MPa pressure, temperature 120-130 °C, duration 5-6 hours
4 Standstill phase for phase separation 4-6 hours to separate water and amine layers
5 Removal of water and purification Heating to 100 °C to evaporate residual water, further heating to 150-160 °C to distill pure N,N-dimethylcyclohexylamine

This method achieves a product purity exceeding 99% with a yield of approximately 98%, and is noted for its simplicity, cost-effectiveness, and eco-friendliness. The process is suitable for industrial scale production and replaces reliance on imported materials.

Formation of Hydrochloride Salt

The final step involves converting the free base trans-4-ethynyl-N,N-dimethyl-cyclohexanamine into its hydrochloride salt to enhance stability and facilitate isolation.

  • This is typically performed by treating the free amine with hydrochloric acid in an appropriate solvent such as ether, alcohol, or polar aprotic solvents.
  • The hydrochloride salt precipitates out or can be crystallized from the reaction mixture.
  • Purification may involve recrystallization or washing with solvents to remove impurities.

The WO2019016828A1 patent emphasizes hydrochloric acid as the preferred acid for salt formation, ensuring pharmaceutical-grade purity and stability.

Summary of Key Reaction Parameters and Catalysts

Preparation Stage Reagents/Materials Catalysts Solvents Conditions Remarks
N,N-Dimethylcyclohexylamine synthesis Pimelinketone, dimethylamine Pd/C Aqueous solution 2.5-3.5 MPa H2, 120-130 °C, 5-6 h High yield, >99% purity
Ethynyl group introduction Halogenated cyclohexylamine, terminal alkyne Pd, Pt, Ni, Rh, Ru catalysts Hydrocarbon, ether, polar aprotic solvents Hydrogenation or coupling conditions Selective functionalization
Hydrochloride salt formation Free base amine, HCl None (acid-base reaction) Ether, alcohol, polar solvents Ambient to mild heating Facilitates isolation and stability

Research Findings and Analytical Data

  • The hydrogenation step using Pd/C catalyst under high pressure hydrogen effectively reduces ketones to amines with high selectivity and yield.
  • The ethynyl substitution requires careful control of reaction conditions to avoid over-reduction or side reactions; palladium-catalyzed coupling reactions are preferred for regio- and stereoselectivity.
  • The hydrochloride salt form exhibits enhanced crystallinity and stability, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Block: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

Medicine:

    Pharmaceutical Research: It is explored for potential therapeutic applications, including drug development and medicinal chemistry.

Industry:

    Material Science: The compound finds applications in material science, particularly in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The ethynyl group may participate in covalent bonding with target molecules, while the dimethylamine group can influence the compound’s binding affinity and specificity. The hydrochloride form enhances its solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

trans-4-Methylcyclohexanamine Hydrochloride

  • Molecular Formula : C₇H₁₆ClN vs. C₉H₁₅ClN (target compound).
  • Substituent Effects : The methyl group (-CH₃) in trans-4-methylcyclohexanamine hydrochloride reduces steric hindrance compared to the ethynyl group. This results in lower molecular weight (149.66 g/mol vs. ~184 g/mol estimated for the target) and higher flexibility .
  • Thermodynamic Properties : Cyclohexanamine derivatives with methyl groups exhibit predictable vapor pressures and enthalpies of formation, as demonstrated by transpiration methods . The ethynyl group may alter these properties due to its electron-withdrawing nature.

trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride

  • Functional Group Comparison : The carbonyl chloride (-COCl) group in this compound introduces reactivity toward nucleophiles, unlike the ethynyl group. Molecular weight is 226.14 g/mol , higher than the target compound.
  • Applications : Carboxylic acid derivatives are often intermediates in synthesis, whereas ethynyl-substituted amines may have applications in catalysis or medicinal chemistry.

4-Methoxy-N,N-dimethylcathinone Hydrochloride

  • Substituent and Pharmacological Impact: The methoxy (-OCH₃) group in this cathinone derivative enhances lipophilicity and CNS activity . In contrast, the ethynyl group in the target compound could modulate binding affinity through steric or electronic effects.

N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine Hydrochloride

  • Structural Complexity : This compound features a chlorobenzyl group and a diamine backbone (C₁₃H₂₀Cl₂N₂, MW 275.22 g/mol ). The ethynyl group in the target compound simplifies the structure but may reduce hydrogen-bonding capacity.
  • Biological Interactions : Chlorobenzyl groups enhance aromatic interactions in drug-receptor binding, whereas ethynyl groups may prioritize alkyne-specific interactions.

Physicochemical and Thermodynamic Data Comparison

Property trans-4-Ethynyl-N,N-dimethyl-cyclohexanamine HCl (Estimated) trans-4-Methylcyclohexanamine HCl trans-4-(Dimethylamino)cyclohexanecarbonyl Cl HCl
Molecular Weight (g/mol) ~184 149.66 226.14
Solubility (Water) Moderate (HCl salt enhances solubility) High Low (due to carbonyl chloride)
Hydrogen Bonding Capacity High (ethynyl and amine groups) Moderate (methyl and amine groups) Low (carbonyl chloride dominates)
Vapor Pressure Likely lower due to ethynyl rigidity Predictable via transpiration methods Not reported

Research and Regulatory Considerations

  • Synthesis Challenges: The ethynyl group requires specialized handling (e.g., Sonogashira coupling), unlike methyl or methoxy groups introduced via simpler alkylation .
  • Safety Profiles : Hydrochloride salts of cyclohexanamines are generally stable but require rigorous purity validation for research use .
  • Gaps in Data : Direct thermochemical or pharmacological data for the target compound are absent; extrapolation from analogs is necessary .

Biological Activity

trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an ethynyl group and two dimethylamine groups. This unique structure may contribute to its biological activity by interacting with various biological targets.

Research indicates that this compound may exhibit several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which could be a mechanism for its biological effects.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For instance, amino acid-based antimicrobial agents have shown efficacy against various pathogens, suggesting that this compound may also display similar activity .

Study 2: Cytotoxic Effects

A related investigation focused on the cytotoxic effects of compounds with similar structures against cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells, highlighting a possible therapeutic application for this compound .

Data Tables

Biological ActivityReference
Antiviral Activity
Cytotoxic Effects
Antimicrobial Action

Research Findings

  • Antiviral Studies : Similar compounds have been shown to target viral polymerases effectively, suggesting that this compound might also inhibit viral replication through similar pathways .
  • Cytotoxicity : Related compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound might be explored as a potential anticancer agent .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to significant therapeutic applications in treating diseases where these enzymes play a critical role .

Q & A

Basic: What are the recommended analytical methods to confirm the purity and identity of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride?

Answer:
Purity and structural identity should be validated using orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to quantify purity. Compare retention times against a certified reference standard if available .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm the presence of ethynyl protons (~2.5 ppm for sp-hybridized carbons), dimethylamine groups (~2.2 ppm for N-CH₃), and cyclohexane ring protons (1.2–2.0 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine in the hydrochloride salt .

Basic: How can researchers safely handle trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride in laboratory settings?

Answer:
Follow protocols for amine hydrochlorides and acetylenic compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Storage: Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation of the ethynyl group .
  • Waste Disposal: Neutralize with dilute acetic acid before disposal in accordance with institutional guidelines for halogenated organic compounds .

Advanced: What strategies are effective for resolving enantiomers of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride?

Answer:
Chiral resolution requires specialized methods:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Optimize temperature (25–40°C) and flow rate to separate enantiomers based on ethynyl group stereoelectronic effects .
  • Derivatization: React the free base with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to form diastereomers separable via reverse-phase HPLC .
  • Circular Dichroism (CD): Confirm enantiomeric excess by comparing CD spectra to known standards .

Advanced: How does the ethynyl group influence the stability of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride under varying pH conditions?

Answer:
The ethynyl moiety introduces pH-dependent instability:

  • Acidic Conditions (pH <3): The hydrochloride salt remains stable, but protonation of the dimethylamine may reduce solubility. Monitor via UV-Vis spectroscopy for aggregation .
  • Neutral/Basic Conditions (pH >7): Risk of ethynyl group oxidation or nucleophilic attack. Conduct accelerated stability studies (40°C/75% RH) with LC-MS to detect degradation products like cyclohexanone derivatives .
  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) for bioavailability studies, but include antioxidants (e.g., ascorbic acid) to mitigate ethynyl oxidation .

Advanced: What in vitro models are suitable for studying the pharmacological interactions of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride?

Answer:
Leverage models for structurally related amines (e.g., anorectics or CNS agents):

  • Receptor Binding Assays: Screen for affinity at monoamine transporters (e.g., dopamine, norepinephrine) using radiolabeled ligands (³H-WIN35428 for DAT) in transfected HEK293 cells .
  • Cytochrome P450 Inhibition: Incubate with human liver microsomes and probe substrates (e.g., CYP2D6: dextromethorphan) to assess metabolic interactions via LC-MS/MS .
  • Blood-Brain Barrier (BBB) Permeability: Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp) and efflux ratios .

Basic: What synthetic routes are reported for preparing trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride?

Answer:
Key steps include cyclohexane functionalization and ethynylation:

  • Cyclohexane Ring Formation: Start with trans-4-aminocyclohexanol, protect the amine with Boc, then perform Mitsunobu reaction with ethynyltrimethylsilane to introduce the ethynyl group .
  • Dimethylation: Deprotect the amine and methylate using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Salt Formation: Treat the free base with concentrated HCl in ethanol, followed by recrystallization from acetone/ether to obtain the hydrochloride salt .

Advanced: How can researchers address contradictions in solubility data for trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride across studies?

Answer:
Discrepancies often arise from polymorphic forms or measurement conditions:

  • Polymorph Screening: Perform X-ray powder diffraction (XRPD) to identify crystalline forms. Use hot-stage microscopy to monitor phase transitions .
  • Solubility Protocols: Standardize measurements via shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Validate with HPLC .
  • Co-Solvency Studies: Test solubility enhancers (e.g., cyclodextrins, PEG 400) and model using Hansen solubility parameters .

Basic: What spectroscopic techniques are critical for characterizing the hydrochloride salt form of this compound?

Answer:

  • FT-IR Spectroscopy: Confirm HCl salt formation via N–H stretching (2500–2600 cm⁻¹) and absence of free base amine peaks .
  • X-ray Crystallography: Resolve crystal structure to verify trans-configuration and hydrogen bonding between the amine and chloride ion .
  • Thermogravimetric Analysis (TGA): Measure weight loss at ~200°C to correlate with HCl content .

Advanced: What computational methods predict the pharmacokinetic profile of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine hydrochloride?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to estimate BBB penetration .
  • QSAR Modeling: Use ADMET predictors (e.g., SwissADME) to forecast logP, plasma protein binding, and metabolic clearance .
  • Docking Studies: Model binding to monoamine transporters using homology models based on DAT (PDB: 4XP4) .

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